molecular formula C18H20FNO5 B2429255 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide CAS No. 1797616-18-2

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2429255
CAS No.: 1797616-18-2
M. Wt: 349.358
InChI Key: BABDJGYTOHTRCF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with dimethoxyphenyl, hydroxyethyl, fluoro, and methoxy groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO5/c1-23-15-6-5-12(8-13(15)19)18(22)20-10-14(21)11-4-7-16(24-2)17(9-11)25-3/h4-9,14,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABDJGYTOHTRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the hydroxyethyl intermediate.

    Fluorination: The hydroxyethyl intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group.

    Amidation: The final step involves the reaction of the fluorinated intermediate with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Antiviral Properties

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is part of a broader class of benzamide derivatives that have shown promising antiviral activity. Research indicates that derivatives of benzamide can exert broad-spectrum antiviral effects against viruses such as Hepatitis B virus (HBV), HIV-1, and Hepatitis C virus (HCV). The mechanism involves enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication.

Case Study: Anti-HBV Activity

A study focused on the synthesis and evaluation of N-phenylbenzamide derivatives demonstrated that certain compounds significantly inhibited HBV replication in vitro. The compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) was identified as an active inhibitor against both wild-type and drug-resistant HBV strains. The acute toxicity and pharmacokinetic profiles of IMB-0523 were assessed using animal models, indicating its potential as a therapeutic agent for HBV treatment .

Cancer Therapy

The compound has also been investigated for its potential role in cancer therapy. Benzamide derivatives have been designed to target specific kinases involved in cancer cell proliferation.

Case Study: RET Kinase Inhibition

Research involving a series of novel 4-chloro-benzamide derivatives demonstrated significant inhibitory effects on RET kinase activity, which is implicated in various cancers. Compounds containing substituted five-membered heteroaryl rings showed moderate to high potency in ELISA-based kinase assays. One specific derivative exhibited strong inhibition of cell proliferation driven by both wild-type and mutated RET, suggesting its utility as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

Recent studies have suggested that certain benzamide derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Neuroprotection Against Oxidative Stress

In vitro studies indicated that specific benzamide derivatives could mitigate oxidative stress-induced neuronal damage. These compounds were shown to enhance the survival of neuronal cells under stress conditions, potentially offering new avenues for treating neurodegenerative disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of benzamide derivatives is crucial for optimizing their efficacy and reducing side effects. Detailed SAR studies have been conducted to explore how modifications to the benzamide structure influence biological activity.

Data Table: Structure-Activity Relationships

Compound NameStructural ModificationsBiological ActivityReference
IMB-05234-chlorophenyl groupAnti-HBV
I-81,2,4-oxadiazole ringRET kinase inhibitor
CXL0174H-chromene systemMDR cancer cell death

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(2-nitrophenoxy)acetamide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

    Uniqueness: The presence of both fluoro and methoxy groups on the benzamide ring, along with the hydroxyethyl group, imparts unique chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound belonging to the class of amides. Its unique structure, featuring both methoxy and hydroxy functional groups, suggests potential biological activity that warrants detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name indicates a complex molecular structure characterized by:

  • Methoxy groups at the 3 and 4 positions of the benzamide ring.
  • A hydroxyethyl side chain linked to a dimethoxyphenyl moiety.
  • A fluoro substituent that may enhance biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Effects : Some benzamide derivatives have shown promise in inhibiting cancer cell proliferation.
  • Dopamine Receptor Modulation : Compounds with similar structures have been investigated for their effects on dopamine receptors, particularly D3 receptor agonism.
  • Antimicrobial Properties : Certain derivatives demonstrate antimicrobial activity against various pathogens.

The mechanisms underlying the biological activity of this compound can be inferred from studies on similar benzamide derivatives:

  • Dopamine Receptor Interaction : Research shows that benzamides can selectively bind to dopamine receptors, influencing neurotransmitter release and neuronal signaling pathways.
  • Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in cellular metabolism, leading to reduced tumor growth or altered cell cycle progression.
  • Modulation of Signaling Pathways : The compound may affect intracellular signaling cascades, such as those involving β-arrestin and G proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antitumor ActivityInhibition of cell proliferation
Dopamine Receptor AgonismSelective activation of D3 receptors
Antimicrobial ActivityEfficacy against specific bacterial strains

Detailed Research Findings

  • Antitumor Effects : A study demonstrated that related benzamide compounds significantly reduced tumor size in animal models. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Dopamine Receptor Studies : In vitro assays showed that certain derivatives activate D3 dopamine receptors without affecting D2 receptors, suggesting specificity that could lead to reduced side effects in therapeutic applications .
  • Antimicrobial Properties : Research indicated that compounds with similar structural features exhibited inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the critical synthetic steps for producing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide, and which spectroscopic techniques are essential for structural validation?

  • Methodological Answer : The synthesis involves multi-step reactions, including amidation and hydroxylation. Key reagents like trifluoromethoxybenzoyl chloride and coupling agents (e.g., DCC/HOBt) are used under controlled temperatures (~25–50°C) and solvents (e.g., dichloromethane). Post-synthesis, structural validation requires:
  • IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • ¹H-NMR to verify substituent positions and integration ratios.
  • Elemental analysis to assess purity (>95% recommended) .

Q. How do solvent polarity and reaction temperature impact the yield and purity of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while lower temperatures (–50°C to 25°C) minimize side reactions during coupling steps. For example, cooling during amidation reduces hydrolysis of reactive intermediates. Yield optimization requires iterative testing of solvent-temperature matrices, with HPLC monitoring for purity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data, such as unexpected peaks in ¹H-NMR spectra?

  • Methodological Answer : Contradictions may arise from structural isomers or impurities. Recommended steps:
  • 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and identify spin systems.
  • LC-MS to detect low-abundance impurities.
  • Crystallography (if crystalline) for absolute configuration confirmation.
    Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove hydrophobic impurities .

Q. How can reaction conditions be systematically optimized to improve synthesis efficiency?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate interactions between variables:
VariableRange TestedOptimal Condition
Temperature0°C to 50°C25°C
SolventDCM, THF, DMFDichloromethane
Coupling AgentDCC, EDC, HOBtDCC/HOBt
Post-optimization, scale-up requires inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What assays and mechanistic studies are recommended to investigate this compound’s biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular uptake studies : Use fluorescent analogs or LC-MS quantification in cell lysates.
  • Molecular docking : Predict binding modes with proteins (e.g., using AutoDock Vina) guided by the compound’s steric/electronic profile .

Q. How should fluorescence properties of this compound be characterized under varying pH and temperature conditions?

  • Methodological Answer : Adapt protocols from analogous benzamide derivatives:
  • pH titration : Use 0.1 M HCl/NaOH to adjust pH (2.7–10.1), monitoring λexem (e.g., 340/380 nm).
  • Temperature stability : Measure fluorescence intensity at 25°C–60°C; stabilize with buffers (e.g., PBS).
  • Binding constants : Calculate via Stern-Volmer plots for interactions with metal ions (e.g., Pb²⁺) .

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